molecular formula C14H20N2 B1679367 N,N-Diethyltryptamine CAS No. 61-51-8

N,N-Diethyltryptamine

Cat. No. B1679367
CAS RN: 61-51-8
M. Wt: 216.32 g/mol
InChI Key: LSSUMOWDTKZHHT-UHFFFAOYSA-N

Description

N,N-Diethyltryptamine, also known as DET or T-9, is a psychedelic drug closely related to DMT and 4-HO-DET . Despite its structural similarity to DMT, its activity is induced by an oral dose of around 50–100 mg, without the aid of MAO inhibitors, and the effects last for about 2–4 hours .


Molecular Structure Analysis

The molecular formula of DET is C14H20N2 . It belongs to the class of organic compounds known as tryptamines and derivatives, which are compounds containing the tryptamine backbone, structurally characterized by an indole ring substituted at the 3-position by an ethanamine .

properties

CAS RN

61-51-8

Product Name

N,N-Diethyltryptamine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N,N-diethyl-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3

InChI Key

LSSUMOWDTKZHHT-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CNC2=CC=CC=C21

Canonical SMILES

CCN(CC)CCC1=CNC2=CC=CC=C21

Appearance

Solid powder

melting_point

169–171 °C

Other CAS RN

61-51-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

20671-78-7 (oxalate[1:1])
63938-63-6 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N,N-diethyltryptamine
N,N-diethyltryptamine monohydrochloride
N,N-diethyltryptamine oxalate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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